

EGTA Tetrasodium (CAS: 13368-13-3): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *EGTA tetrasodium*

Cat. No.: *B1368698*

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of **EGTA tetrasodium**, a crucial chelating agent in a multitude of life science applications. This document details its physicochemical properties, outlines key experimental protocols, and illustrates its role in dissecting calcium-dependent signaling pathways.

Core Properties and Specifications

EGTA (ethylene glycol-bis(β -aminoethyl ether)-N,N,N',N'-tetraacetic acid) tetrasodium salt is a highly specific calcium chelator with a significantly lower affinity for magnesium ions, making it an invaluable tool in biological systems where precise control of calcium levels is paramount. Its CAS number is 13368-13-3.

Property	Value	Reference
CAS Number	13368-13-3	
Molecular Formula	C ₁₄ H ₂₀ N ₂ Na ₄ O ₁₀	
Molecular Weight	468.27 g/mol	
Appearance	White solid	
Solubility	Soluble in water (110 mg/mL)	
Purity	≥97%	

Key Applications and Experimental Protocols

EGTA tetrasodium's utility spans a wide range of applications, from preventing cell detachment in culture to the intricate study of enzymatic reactions and the purification of calcium-dependent proteins.

Preventing Cell Detachment in Cell Culture

In cell culture, divalent cations like calcium are essential for the function of cell adhesion molecules, such as cadherins. **EGTA tetrasodium** can be used to gently detach adherent cells from a culture surface by chelating the extracellular calcium, thereby disrupting these cell-matrix interactions without the need for proteolytic enzymes like trypsin.

Protocol for Cell Detachment using **EGTA Tetrasodium**:

- **Aspirate Culture Medium:** Carefully remove the culture medium from the adherent cells.
- **Wash with PBS:** Gently wash the cell monolayer with a calcium and magnesium-free phosphate-buffered saline (PBS) to remove any residual serum and medium.
- **Add EGTA Solution:** Add a pre-warmed solution of 0.5-2 mM **EGTA tetrasodium** in PBS to the culture vessel, ensuring the cell monolayer is completely covered.
- **Incubate:** Incubate the vessel at 37°C for 5-15 minutes. The incubation time may need to be optimized depending on the cell type and density.

- **Monitor Detachment:** Gently tap the side of the culture vessel to encourage detachment. Monitor the cells under a microscope until the desired level of detachment is achieved.
- **Neutralize and Collect:** Add complete culture medium (containing serum) to the vessel to inactivate the EGTA by reintroducing calcium. Gently pipette the cell suspension to break up any remaining clumps and transfer to a sterile centrifuge tube.
- **Centrifuge and Resuspend:** Centrifuge the cell suspension to pellet the cells. Aspirate the supernatant and resuspend the cell pellet in fresh, complete culture medium for further experiments or subculturing.



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Experimental workflow for adherent cell detachment using **EGTA tetrasodium**.

Inhibition of Calcium-Dependent Enzymes

Many enzymes require calcium as a cofactor for their catalytic activity. **EGTA tetrasodium** can be employed to chelate calcium in enzymatic assays, thereby inhibiting the activity of these enzymes. This allows for the study of calcium's role in enzyme kinetics and regulation.

Protocol for a Calmodulin-Dependent Enzyme Inhibition Assay:

- **Prepare Reaction Buffer:** Prepare a reaction buffer appropriate for the enzyme of interest, ensuring it is initially calcium-free. A common buffer is 50 mM Tris-HCl, pH 7.5.
- **Prepare Enzyme and Substrate:** Prepare solutions of the purified calmodulin-dependent enzyme and its specific substrate in the calcium-free reaction buffer.
- **Set Up Reactions:** In separate microcentrifuge tubes or a microplate, set up the following reactions:

- Control (with Ca^{2+}): Add the reaction buffer, the enzyme, the substrate, and a known concentration of CaCl_2 (e.g., 2 mM) to activate the enzyme.
- Inhibition (with EGTA): Add the reaction buffer, the enzyme, the substrate, and **EGTA tetrasodium** at a concentration sufficient to chelate the free calcium (e.g., 5 mM).
- Initiate Reaction: Start the enzymatic reaction by adding the substrate to all tubes.
- Incubate: Incubate the reactions at the optimal temperature for the enzyme for a defined period.
- Measure Product Formation: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry, or radiography).
- Analyze Data: Compare the enzyme activity in the presence and absence of EGTA to determine the extent of inhibition.

Elution of Calmodulin-Binding Proteins in Affinity Chromatography

Calmodulin is a key calcium-binding protein that interacts with and regulates a multitude of other proteins in a calcium-dependent manner. In affinity chromatography, calmodulin can be immobilized on a resin to capture its binding partners. EGTA is then used as a gentle eluting agent to release these proteins by chelating the calcium that is essential for the interaction.

Protocol for Elution of Calmodulin-Binding Proteins:

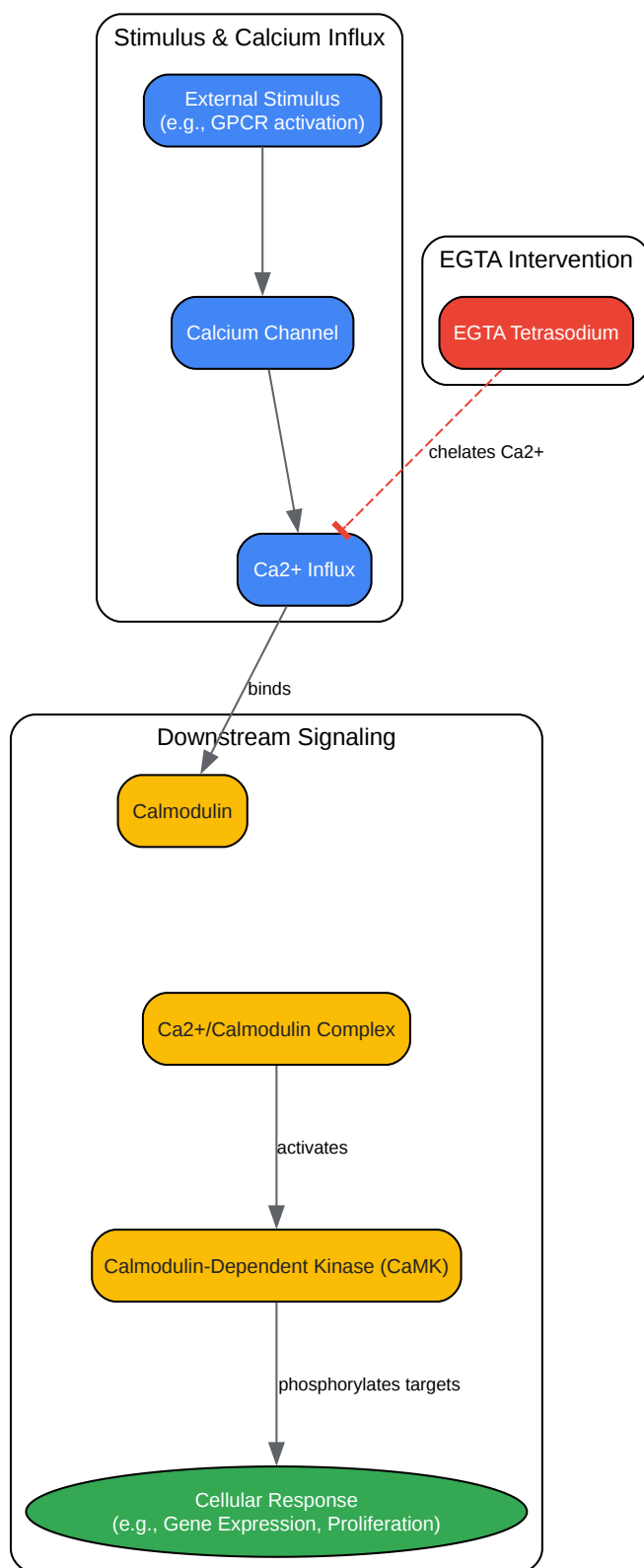
- Prepare Cell Lysate: Prepare a cell or tissue lysate in a buffer containing calcium (e.g., 2 mM CaCl_2) to promote the binding of target proteins to calmodulin.
- Equilibrate Calmodulin Resin: Equilibrate calmodulin-sepharose or agarose resin with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM CaCl_2).
- Bind Proteins: Incubate the cell lysate with the equilibrated calmodulin resin to allow the calmodulin-binding proteins to attach.

- **Wash Resin:** Wash the resin extensively with the binding buffer to remove non-specifically bound proteins.
- **Elute with EGTA:** Elute the specifically bound proteins by incubating the resin with an elution buffer containing **EGTA tetrasodium** (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2-10 mM EGTA). The EGTA will chelate the Ca^{2+} , causing a conformational change in calmodulin and the release of the target proteins.
- **Collect Fractions:** Collect the eluted fractions.
- **Analyze Eluate:** Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE and Western blotting.

Role in Signaling Pathways: Dissecting Calcium-Calmodulin Signaling

EGTA tetrasodium is a powerful tool for dissecting the role of calcium in signaling pathways. By selectively removing extracellular or intracellular calcium, researchers can investigate the necessity of calcium influx or release from internal stores for a particular cellular response. A prime example is its use in studying the calmodulin signaling pathway.

Calcium ions, upon entering the cytoplasm, bind to calmodulin. This Ca^{2+} /calmodulin complex then interacts with and activates a variety of downstream effector proteins, such as calmodulin-dependent kinases (CaMKs) and phosphatases (e.g., calcineurin), which in turn regulate a wide array of cellular processes including gene expression, cell proliferation, and apoptosis. The use of EGTA allows researchers to prevent the initial calcium signal, thereby inhibiting the entire downstream cascade and confirming the calcium-dependency of the observed cellular events.



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The role of EGTA in the Calmodulin signaling pathway.

Safety and Handling

EGTA tetrasodium is intended for research use only. While not classified as a hazardous substance, it is recommended to handle it with standard laboratory safety precautions. Avoid contact with skin and eyes, and do not inhale the dust. In case of contact, rinse the affected area with plenty of water. Store in a cool, dry, and well-ventilated place.

This guide provides a foundational understanding of **EGTA tetrasodium** for its effective application in research. For specific experimental designs, further optimization of the provided protocols may be necessary.

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